5-Dtnesu

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

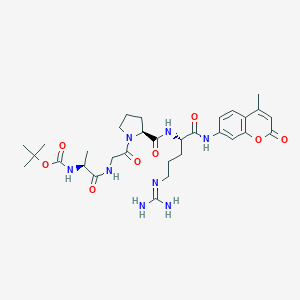

5-Dtnesu is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells. This receptor plays a crucial role in glucose homeostasis and incretin hormone secretion, making 5-Dtnesu a promising candidate for the treatment of metabolic disorders such as type 2 diabetes and obesity.

Mechanism Of Action

5-Dtnesu activates the 5-Dtnesu receptor, which is coupled to the Gαs protein, leading to the activation of adenylate cyclase and subsequent production of cyclic adenosine monophosphate (cAMP). This, in turn, triggers the release of insulin from pancreatic beta cells and the secretion of incretin hormones from intestinal enteroendocrine cells. The activation of 5-Dtnesu also leads to the inhibition of glucagon secretion and the stimulation of glucose uptake in peripheral tissues.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Dtnesu are primarily mediated through its activation of the 5-Dtnesu receptor. It has been shown to increase insulin secretion, enhance glucose tolerance, improve lipid metabolism, and reduce food intake in animal models. Moreover, it has been demonstrated to increase the secretion of incretin hormones such as GLP-1 and GIP, which have been shown to have beneficial effects on glucose homeostasis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Dtnesu in lab experiments is its potency and selectivity for the 5-Dtnesu receptor. This makes it a useful tool for studying the physiological and biochemical effects of 5-Dtnesu activation in vitro and in vivo. However, one limitation is its synthetic nature, which may limit its translational potential. Moreover, its long-term safety and efficacy in humans remain to be established.

Future Directions

Several future directions for research on 5-Dtnesu can be identified. One area of interest is the development of more potent and selective 5-Dtnesu agonists that can be used as therapeutic agents for metabolic disorders. Another direction is the investigation of the molecular mechanisms underlying the effects of 5-Dtnesu on glucose homeostasis and incretin hormone secretion. Additionally, the safety and efficacy of 5-Dtnesu in humans need to be established through clinical trials. Finally, the potential use of 5-Dtnesu in combination with other drugs for the treatment of metabolic disorders should be explored.

Synthesis Methods

The synthesis of 5-Dtnesu involves several chemical reactions, including the condensation of 2,4-dinitrophenylhydrazine with 4-bromobenzaldehyde to form the intermediate compound, which is then subjected to a series of reactions to yield the final product. The process is complex and requires expertise in organic chemistry.

Scientific Research Applications

5-Dtnesu has been extensively studied for its potential therapeutic applications in metabolic disorders. Several preclinical studies have demonstrated its ability to stimulate insulin secretion, enhance glucose tolerance, and improve lipid metabolism in animal models of diabetes and obesity. Moreover, it has been shown to increase the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP), which play a crucial role in glucose homeostasis.

properties

CAS RN |

114522-13-3 |

|---|---|

Product Name |

5-Dtnesu |

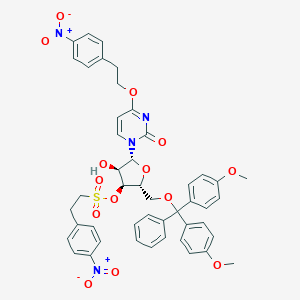

Molecular Formula |

C46H44N4O14S |

Molecular Weight |

908.9 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[4-[2-(4-nitrophenyl)ethoxy]-2-oxopyrimidin-1-yl]oxolan-3-yl] 2-(4-nitrophenyl)ethanesulfonate |

InChI |

InChI=1S/C46H44N4O14S/c1-59-38-20-12-34(13-21-38)46(33-6-4-3-5-7-33,35-14-22-39(60-2)23-15-35)62-30-40-43(64-65(57,58)29-26-32-10-18-37(19-11-32)50(55)56)42(51)44(63-40)48-27-24-41(47-45(48)52)61-28-25-31-8-16-36(17-9-31)49(53)54/h3-24,27,40,42-44,51H,25-26,28-30H2,1-2H3/t40-,42-,43-,44-/m1/s1 |

InChI Key |

ZDSKUWRANBGSEL-QQIQMRLBSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)OCCC6=CC=C(C=C6)[N+](=O)[O-])O)OS(=O)(=O)CCC7=CC=C(C=C7)[N+](=O)[O-] |

SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)OCCC6=CC=C(C=C6)[N+](=O)[O-])O)OS(=O)(=O)CCC7=CC=C(C=C7)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)OCCC6=CC=C(C=C6)[N+](=O)[O-])O)OS(=O)(=O)CCC7=CC=C(C=C7)[N+](=O)[O-] |

synonyms |

5'-O-dimethoxytrityl-O(4)-4-nitrophenylethyl-2'-O-4-nitrophenylethylsulfonyluridine 5-DTNESU |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)

![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)

![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)

![2-{[(Propan-2-yl)oxy]methyl}piperazine](/img/structure/B40089.png)